molecular formula C9H13NO4 B12974469 tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate

tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate

Cat. No.: B12974469
M. Wt: 199.20 g/mol
InChI Key: VNMONXKYHFLGDC-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate: is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of tert-butyl and carboxylate groups, which influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Pyrrole, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: The reaction is conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Pyrrole is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise with continuous stirring. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydropyrrole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, presence of a base or catalyst.

Major Products Formed:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and interacting with specific enzymes or receptors.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where modulation of specific biological targets is required.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Comparison: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate is unique due to the presence of hydroxyl groups at the 2 and 4 positions, which significantly influence its reactivity and biological activity. In contrast, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate lacks these hydroxyl groups, resulting in different chemical behavior and applications. Similarly, tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has an oxo group, which alters its electronic properties and reactivity compared to the 2,4-dihydroxy derivative.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

tert-butyl 2,4-dihydroxypyrrole-1-carboxylate

InChI

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5,11-12H,1-3H3

InChI Key

VNMONXKYHFLGDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1O)O

Origin of Product

United States

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